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Compound of Interest

Compound Name: Fluvoxamine, (Z)-

Cat. No.: B1238741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of (Z)-Fluvoxamine as

an analytical reference standard in various analytical techniques. This document is intended to

assist in method development, validation, and quality control processes.

Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of

depressive and anxiety disorders.[1][2] As a potent pharmaceutical agent, accurate and precise

quantification is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical

formulations. (Z)-Fluvoxamine is the active isomeric form and is used as a reference standard

for these analytical purposes. Certified reference materials are available for this purpose.

Analytical Methodologies
A variety of analytical methods have been developed and validated for the determination of

fluvoxamine, including High-Performance Liquid Chromatography (HPLC), Gas

Chromatography (GC), and Spectrophotometry.[3]

HPLC is a widely used technique for the analysis of fluvoxamine due to its specificity,

sensitivity, and ability to perform stability-indicating assays.
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Protocol 1: Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for the determination of fluvoxamine

maleate in the presence of its degradation products.

Chromatographic Conditions:

Column: Nova-Pak CN

Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 235 nm

Injection Volume: 20 µL

Standard Solution Preparation:

Prepare a stock solution of (Z)-Fluvoxamine reference standard in the mobile phase.

Prepare a series of standard calibration solutions by diluting the stock solution to

concentrations ranging from 1-80 μg/mL.

Sample Preparation (Tablets):

Weigh and finely powder a representative number of tablets.

Transfer a portion of the powder equivalent to a known amount of fluvoxamine maleate

into a volumetric flask.

Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile

phase.

Filter the solution through a 0.45 µm filter before injection.

Method Validation Data:
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Parameter Result

Linearity Range 1-80 μg/mL

Correlation Coefficient (r²) > 0.999

Precision (CV%) < 2.0%

Accuracy (Error %) < 1.6%

Limit of Detection (LOD) 0.42 µg/mL

Limit of Quantification (LOQ) 1.28 µg/mL

Forced Degradation Studies: Fluvoxamine maleate has shown susceptibility to degradation

under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation.

Acid Hydrolysis: 0.5 M HCl at 80°C for 10 min

Basic Hydrolysis: 2 M NaOH at 80°C for 40 min

Oxidative Degradation: 10% H₂O₂ at 80°C for 30 min

Workflow for HPLC Analysis of Fluvoxamine
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Caption: Workflow for the HPLC analysis of Fluvoxamine.

GC provides a reliable alternative for the quantification of fluvoxamine, particularly for the

simultaneous determination of multiple selective serotonin reuptake inhibitors.

Protocol 2: Capillary GC-FID Method

This protocol outlines a simple and rapid capillary GC method with flame ionization detection

(FID) for the simultaneous determination of fluoxetine, fluvoxamine, and clomipramine.

Chromatographic Conditions:

Column Head Pressure: 80 kPa

Injector Temperature: 260°C

Detector Temperature: 250°C

Splitless Time and Temperature: 0.75 min at 60°C

Injection Volume: 2 µL

Oven Temperature Program: Optimized for an analysis time of less than 10 minutes.

Standard and Sample Preparation: Solutions of the reference standards and pharmaceutical

preparations are prepared in an appropriate solvent without the need for derivatization.

Method Validation Data:

Parameter Result

Recoveries 97.5% to 102.5%

Workflow for GC-FID Analysis of Fluvoxamine
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Caption: Workflow for the GC-FID analysis of Fluvoxamine.

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of

fluvoxamine in biological matrices such as plasma.
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Protocol 3: UPLC-MS/MS for Quantification in Human Plasma

This protocol is for the quantification of fluvoxamine in K2EDTA human plasma.

Sample Preparation (Liquid-Liquid Extraction):

Use 250 µL of plasma for extraction.

Utilize a liquid-liquid extraction technique.

Chromatographic and Mass Spectrometric Conditions:

Column: Hypurity C18 (50 mm x 4.6 mm, 5µm)

Mass Spectrometry: Operated in positive ion mode with TurboIonSpray interface.

Internal Standard: Fluvoxamine D4

Method Validation Data:

Parameter Result

Linearity Range 2.6260 to 294.0960 ng/mL

Average Recovery 62.74%

Limit of Quantitation (in plasma) 2 ng/mL
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Caption: Analytical techniques for Fluvoxamine analysis.

Application in Pharmaceutical Quality Control
The use of (Z)-Fluvoxamine as an analytical reference standard is instrumental in the quality

control of pharmaceutical products. It enables the precise quantification of the active

pharmaceutical ingredient (API) in both bulk drug substances and finished dosage forms.

Key Quality Control Applications:

Assay of Pharmaceutical Formulations: To ensure the dosage form contains the labeled

amount of fluvoxamine.

Content Uniformity: To ensure consistent API content among individual dosage units.

Impurity Profiling: To identify and quantify any related substances or degradation products.

Stability Testing: To assess the stability of the drug product under various environmental

conditions over time.

The methodologies described in this document, when properly validated, are suitable for these

quality control applications, ensuring that fluvoxamine-containing medicines meet the required

standards of quality and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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